acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
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Overview
Description
Acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[1630]henicosan-20-yl] N-(2-aminoethyl)carbamate is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole derivative, followed by the introduction of the benzyl and phenyl groups. The final steps involve the formation of the hexazabicyclo structure and the attachment of the acetic acid and carbamate groups. Common reagents used in these reactions include formaldehyde, methanesulfonic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole and benzyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups in the hexazabicyclo structure can be reduced to alcohols.
Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the indole group can bind to specific receptors in the body, modulating their activity. The carbamate group can inhibit certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-acetic acid
- Indole-3-carbinol
- Benzyl carbamate
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. Its hexazabicyclo structure is particularly notable, as it provides a rigid framework that can interact with various molecular targets in a specific manner .
Properties
Molecular Formula |
C60H70N10O11 |
---|---|
Molecular Weight |
1107.3 g/mol |
IUPAC Name |
acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4) |
InChI Key |
WFKFNBBHVLMWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Origin of Product |
United States |
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